molecular formula C15H19FN2O B11856946 2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B11856946
M. Wt: 262.32 g/mol
InChI Key: UOKRSKXZINMRJU-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorobenzyl group and a diazaspirodecane core makes this compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the fluorobenzyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H19FN2O/c16-13-3-1-2-12(10-13)11-18-9-6-15(14(18)19)4-7-17-8-5-15/h1-3,10,17H,4-9,11H2

InChI Key

UOKRSKXZINMRJU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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